molecular formula C12H28N4 B13437668 N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine

Cat. No.: B13437668
M. Wt: 228.38 g/mol
InChI Key: YLSUYODWCLAPAA-UHFFFAOYSA-N
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Description

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is a chemical compound with the molecular formula C11H26N4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine typically involves the reaction of piperazine with 3-dimethylaminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also makes it a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine

InChI

InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3

InChI Key

YLSUYODWCLAPAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCN(CC1)CCCN

Origin of Product

United States

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